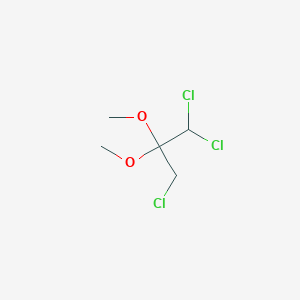![molecular formula C12H12Cl2N2 B14603558 1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole CAS No. 61019-64-5](/img/structure/B14603558.png)
1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group attached to a propyl chain, which is further connected to an imidazole ring. The unique structure of this compound imparts it with distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole typically involves the reaction of 2,4-dichlorophenylacetonitrile with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes, including recrystallization and chromatography, to obtain the pure compound .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of dichlorophenyl oxides.
Reduction: Formation of dichlorophenyl propyl imidazole derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Aplicaciones Científicas De Investigación
1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antifungal and antibacterial agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of its antifungal activity, the compound inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell death .
Comparación Con Compuestos Similares
Propiconazole: A triazole fungicide with a similar dichlorophenyl group.
Tebuconazole: Another triazole fungicide with comparable chemical properties.
Miconazole: An imidazole antifungal agent with structural similarities.
Uniqueness: 1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole stands out due to its unique combination of a dichlorophenyl group and an imidazole ring, which imparts it with distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
61019-64-5 |
|---|---|
Fórmula molecular |
C12H12Cl2N2 |
Peso molecular |
255.14 g/mol |
Nombre IUPAC |
1-[2-(2,4-dichlorophenyl)propyl]imidazole |
InChI |
InChI=1S/C12H12Cl2N2/c1-9(7-16-5-4-15-8-16)11-3-2-10(13)6-12(11)14/h2-6,8-9H,7H2,1H3 |
Clave InChI |
ZZKNAGHWOADPTR-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)

![Bicyclo[3.2.1]octa-3,6-diene-2,8-dione](/img/structure/B14603500.png)

![Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate](/img/structure/B14603512.png)
![3-[({4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14603517.png)

![3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile](/img/structure/B14603526.png)


![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)



